KJ Pyr 9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KJ Pyr 9 es un inhibidor de molécula pequeña identificado a partir de una biblioteca de piridina de Kröhnke. Es conocido por su potente inhibición del factor de transcripción MYC, que está implicado en la regulación del crecimiento celular, la diferenciación, el metabolismo y la apoptosis. MYC se sobreexpresa a menudo en varios cánceres humanos, lo que lo convierte en un objetivo significativo para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

KJ Pyr 9 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Investigación del cáncer: this compound se estudia extensamente por sus propiedades anticancerígenas. .

Desarrollo de fármacos: this compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de MYC.

Estudios biológicos: This compound se utiliza para estudiar el papel de MYC en varios procesos biológicos, incluida la regulación del ciclo celular, la apoptosis y el metabolismo.

Aplicaciones industriales:

Mecanismo De Acción

KJ Pyr 9 ejerce sus efectos uniéndose directamente al factor de transcripción MYC y alterando su interacción con la proteína MAX. Esta inhibición evita que el complejo MYC-MAX se una al ADN y regule la expresión de los genes diana. La interrupción de la interacción MYC-MAX conduce a la regulación negativa de los programas de transcripción impulsados por MYC, lo que resulta en una reducción de la proliferación celular y el crecimiento tumoral .

Métodos De Preparación

KJ Pyr 9 se sintetiza mediante una serie de reacciones químicas a partir de precursores disponibles comercialmente. La ruta de síntesis implica la formación de un anillo de piridina, seguida de la introducción de varios sustituyentes para lograr la estructura deseada. Los pasos clave incluyen:

Formación del anillo de piridina: Esto se logra típicamente mediante una síntesis de piridina de Kröhnke, que implica la condensación de un aldehído con un β-cetoéster en presencia de acetato de amonio.

Introducción de sustituyentes: Se introducen varios sustituyentes al anillo de piridina mediante reacciones de sustitución nucleófila, a menudo utilizando reactivos como haluros y compuestos organometálicos.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

KJ Pyr 9 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para producir derivados reducidos.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales al anillo de piridina. Los reactivos comunes incluyen haluros y compuestos organometálicos.

Comparación Con Compuestos Similares

KJ Pyr 9 es único entre los inhibidores de MYC debido a su alta afinidad y especificidad por el complejo MYC-MAX. Los compuestos similares incluyen:

10074-G5: Un inhibidor de MYC que se une a un sitio diferente en la proteína MYC, también con menor afinidad.

This compound destaca por su capacidad de atravesar la barrera hematoencefálica y su potente actividad anticancerígena in vivo, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia contra el cáncer .

Actividad Biológica

KJ Pyr 9 is a small-molecule inhibitor specifically targeting the MYC oncogene, a critical player in various cancers. This compound has garnered attention due to its ability to disrupt MYC-MAX interactions, inhibit MYC-driven transcriptional activity, and reduce tumor cell proliferation in various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily by binding to the MYC protein with high affinity (Kd = 6.5 nM) and disrupting its interaction with MAX, another protein essential for MYC's transcriptional function. This inhibition is crucial because the MYC-MAX complex is responsible for activating numerous genes involved in cell growth and proliferation. The compound's mechanism has been elucidated through various biochemical assays, including fluorescence polarization and protein fragment complementation assays, which demonstrate its capacity to hinder MYC-induced oncogenic transformation in cell cultures and animal models .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines that overexpress MYC. For instance, it has been reported to significantly reduce the growth of MDA-MB-231 breast cancer cells, which are known to be driven by MYC activity. The compound's specificity for MYC over other oncogenic pathways has been highlighted, indicating minimal effects on unrelated oncoproteins such as Src and Jun .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| MDA-MB-231 | Significant inhibition | |

| P493-6 (MYC-dependent) | Reversion of transcriptional signature | |

| Avian tumor cells | High specificity for MYC inhibition |

In Vivo Studies

This compound has also been evaluated in vivo using xenograft models. In these studies, this compound demonstrated a robust ability to inhibit tumor growth in mice bearing MYC-amplified human cancer xenografts. The compound's effectiveness was attributed not only to its ability to disrupt MYC-MAX interactions but also to its brain penetrant properties, making it a potential candidate for treating brain tumors associated with MYC overexpression .

Table 2: In Vivo Efficacy of this compound

| Model | Tumor Type | Result | Reference |

|---|---|---|---|

| Xenograft in mice | Breast cancer (MDA-MB-231) | Tumor growth inhibition | |

| Xenograft in mice | MYC-amplified tumors | Significant reduction in size |

Case Studies and Clinical Relevance

Although this compound has shown promising results in preclinical studies, its clinical applicability is limited by certain pharmacological properties. Research indicates that while this compound effectively inhibits MYC activity, it lacks the drug-like qualities necessary for clinical development, such as favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Nevertheless, ongoing research aims to optimize the this compound scaffold to enhance its pharmacokinetic properties without compromising its affinity for MYC. Future studies may explore combination therapies where this compound is used alongside other agents targeting different pathways involved in cancer progression.

Propiedades

IUPAC Name |

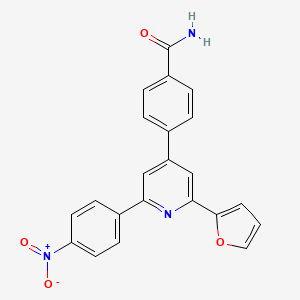

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDVYCKFQYVNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.